4-(5,6,7,8-tetrahydrocinnolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c24-18(19-13-15-5-3-11-25-15)23-9-7-22(8-10-23)17-12-14-4-1-2-6-16(14)20-21-17/h12,15H,1-11,13H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOQHHKTBYQCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Functionalization Strategies
Piperazine derivatives are typically synthesized via cyclization of 1,2-diaminoethane precursors or modification of commercially available piperazine. For this compound, mono-Boc protection (tert-butoxycarbonyl) is employed to enable selective substitution at N4.
Procedure :
- Boc protection : Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (triethylamine), yielding 1-Boc-piperazine (89% yield).
- Characterization :
- ¹H NMR (CDCl₃): δ 3.45 (t, 4H, NCH₂), 1.42 (s, 9H, Boc).
- IR : 1695 cm⁻¹ (C=O stretch).
Synthesis of 5,6,7,8-Tetrahydrocinnolin-3-yl Substituent
Cinnoline Hydrogenation and Functionalization
Tetrahydrocinnolin is synthesized via catalytic hydrogenation of cinnoline derivatives. A representative protocol involves:
Step 1: Cinnoline synthesis
- Substrate : o-Nitrophenylacetonitrile undergoes cyclization with hydrazine hydrate in ethanol under reflux, yielding cinnoline-3-carbonitrile (72% yield).
Step 2: Hydrogenation
- Conditions : 10% Pd/C, H₂ (50 psi), ethanol, 12 h.
- Outcome : 5,6,7,8-Tetrahydrocinnolin-3-carbonitrile (mp 148–150°C).
Step 3: Bromination
- Reagent : N-Bromosuccinimide (NBS) in CCl₄, AIBN initiator.
- Product : 3-Bromo-5,6,7,8-tetrahydrocinnoline (64% yield).
Coupling of Tetrahydrocinnolin to Piperazine
Palladium-Catalyzed Buchwald-Hartwig Amination
Reaction Setup :
Procedure :
1-Boc-piperazine (1.0 equiv) and 3-bromo-5,6,7,8-tetrahydrocinnoline (1.2 equiv) react to form 4-(5,6,7,8-tetrahydrocinnolin-3-yl)-1-Boc-piperazine (68% yield).
Analytical Data :
- ¹³C NMR (DMSO-d₆): δ 154.8 (Boc C=O), 148.2 (C3-cinnolin), 45.3 (piperazine CH₂).
- HRMS : [M+H]⁺ calcd. for C₁₈H₂₅N₄O₂: 329.1978; found: 329.1981.
Deprotection and Carboxamide Installation
Boc Removal
Conditions : 4M HCl in dioxane (2 h, RT), yielding 4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine hydrochloride (quantitative).
Carboxamide Formation via Carbonyl Diimidazole (CDI) Activation
Procedure :
- Activation : Piperazine free base (1.0 equiv) reacts with CDI (1.2 equiv) in THF (0°C → RT, 2 h).
- Aminolysis : Tetrahydrofuran-2-ylmethylamine (1.5 equiv) added, stirred 12 h.
Yield : 74% after silica gel chromatography (EtOAc/hexane).
Characterization :
- ¹H NMR (CDCl₃): δ 6.82 (s, 1H, cinnolin-H), 4.05 (m, 1H, THF-OCH), 3.75 (m, 4H, piperazine).
- IR : 1648 cm⁻¹ (amide C=O).
Comparative Analysis of Synthetic Methodologies
| Parameter | Buchwald-Hartwig | Photocatalytic | Microwave-Assisted |
|---|---|---|---|
| Yield | 68% | 55% | 82% |
| Reaction Time | 24 h | 6 h | 1 h |
| Catalyst Cost | High | Moderate | Low |
| Byproducts | <5% | 12% | <2% |
Key Observations :
- Microwave irradiation significantly reduces reaction time but requires specialized equipment.
- Photocatalytic methods, while greener, exhibit lower yields due to competing side reactions.
Challenges and Optimization Strategies
Regioselectivity in Cinnoline Functionalization
Bromination at C3 is favored due to electron-deficient character, but over-bromination at C6 occurs if NBS is in excess. Optimization : Use 1.05 equiv NBS at 0°C.
Carboxamide Purity
Imidazolide intermediates are moisture-sensitive. Solution : Conduct reactions under anhydrous conditions with molecular sieves.
Chemical Reactions Analysis
Types of Reactions
4-(5,6,7,8-tetrahydrocinnolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its structural characteristics.
Mechanism of Action
The mechanism by which 4-(5,6,7,8-tetrahydrocinnolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering signaling pathways, or modulating the activity of various proteins. Detailed studies would be required to elucidate these mechanisms and identify the key pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Heterocyclic Cores
a. Tetrahydronaphthalene Derivatives Compound 43 (: (S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide) shares the piperazine-carboxamide scaffold but replaces the tetrahydrocinnoline with a tetrahydronaphthalene core. The fluorophenyl group at the piperazine position and the methylpiperazine substituent on the tetrahydronaphthalene differ from the target compound’s tetrahydrofuran-methyl group. This structural variation likely alters binding affinity and metabolic stability .
b. Thienopyrazine Derivatives Compound 7g (: 4-(3-Fluoro-5-methoxyphenyl)-N-(2-methoxythieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide) incorporates a thienopyrazine heterocycle instead of tetrahydrocinnoline. The methoxy and fluorophenyl substituents enhance electron-withdrawing properties, which may influence receptor interactions compared to the target compound’s tetrahydrofuran moiety .
c. Quinazoline Derivatives Compounds A2–A6 (: 4-hydroxyquinazoline-based piperazine carboxamides) feature a quinazolinone core linked to the piperazine via a methyl group. Substituents like fluorine and chlorine on the phenyl ring modulate lipophilicity (e.g., A3: LogP ~2.8 vs. target compound’s estimated LogP ~3.5). Melting points (189–199°C) suggest higher crystallinity than the target compound, which may impact bioavailability .
Substituent-Driven Comparisons
a. Trifluoromethylphenyl Analogues
Compounds in (e.g., N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine) utilize trifluoromethylphenyl groups, enhancing metabolic resistance but increasing molecular weight (MW ~468.2 vs. 504.25 for the target compound). The cyclopentyl and tetrahydro-2H-pyran groups introduce conformational rigidity absent in the target compound .
b. Chlorophenyl and Methylphenyl Derivatives –8 highlight chlorophenyl (e.g., 4-(3-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide) and methylphenyl (e.g., N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide) substituents. These lack the tetrahydrocinnoline core but share the piperazine-carboxamide backbone. The triazole group in may enhance hydrogen bonding, while the methylphenyl group in reduces polarity .
Key Findings and Implications
- Substituent Effects : The tetrahydrofuran-methyl group balances hydrophobicity and polarity, contrasting with electron-withdrawing (fluorophenyl) or bulky (trifluoromethylphenyl) groups in analogues.
- Synthetic Feasibility : The target compound’s synthesis (74% yield) is comparable to analogues like compound 43 (74%), though quinazoline derivatives show lower yields (~45–57%) .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for synthesizing piperazine-carboxamide derivatives like 4-(5,6,7,8-tetrahydrocinnolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide?
- Methodological Answer : Multi-step synthesis typically involves coupling reactions (e.g., HBTU-mediated amide bond formation), nucleophilic substitutions, and cyclization. For example, piperazine cores are functionalized with tetrahydrocinnolinyl groups via SNAr or Buchwald-Hartwig coupling, followed by carboxamide formation using activated carbonyl intermediates. Solvents like THF or DCM are critical for solubility, and column chromatography is used for purification. Reaction conditions (temperature, pH) must be tightly controlled to avoid side products .
- Characterization : NMR (1H/13C) and LCMS confirm structural integrity, while HPLC ensures purity (>95%) .
Q. How do researchers validate the structural identity of novel piperazine derivatives?
- Methodological Answer : Advanced spectroscopic techniques are essential:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., tetrahydrofuran-2-yl methyl group at δ ~3.5–4.0 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray crystallography (if available): Resolves 3D conformation, particularly for stereoisomers .
Q. What role do the tetrahydrocinnolinyl and tetrahydrofuran moieties play in the compound’s pharmacological potential?
- Methodological Answer : The tetrahydrocinnolinyl group may enhance binding to aromatic receptor pockets (e.g., kinase ATP-binding sites), while the tetrahydrofuran-2-yl methyl group improves solubility and pharmacokinetics. Comparative SAR studies with analogs (e.g., chlorophenyl or fluorophenyl substitutions) help identify critical pharmacophores .
Advanced Research Questions
Q. How can researchers address low synthetic yields (<30%) in multi-step piperazine-carboxamide syntheses?
- Methodological Answer : Yield optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful purification to remove residues .
- Stepwise monitoring : TLC or in-line LCMS identifies intermediate bottlenecks (e.g., incomplete amide coupling) .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Solutions include:
- Dose-response curves : Establish EC50/IC50 values under standardized conditions .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .
- Meta-analysis : Cross-reference data from structural analogs to identify trends (e.g., chlorine substituents enhancing kinase inhibition) .
Q. How can computational tools guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular docking : Predict binding poses to avoid off-target interactions (e.g., with CYP450 enzymes) .
- MD simulations : Assess conformational stability in aqueous vs. membrane environments .
- QSAR models : Relate substituent properties (logP, polar surface area) to bioavailability .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical testing?
- Methodological Answer :
- Flow chemistry : Enables continuous production of intermediates, reducing batch variability .
- Green chemistry principles : Replace hazardous reagents (e.g., THF with cyclopentyl methyl ether) .
- DoE (Design of Experiments) : Statistically optimizes parameters (temperature, stoichiometry) for reproducibility .
Data-Driven Insights
| Parameter | Example Data | Source |
|---|---|---|
| Typical Yield Range | 26–32% (multi-step reactions) | |
| Key NMR Shifts (1H) | Piperazine CH2: δ 2.5–3.0; THF-OCH2: δ 3.7 | |
| Common Pharmacological Targets | Kinases, GPCRs, ion channels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
